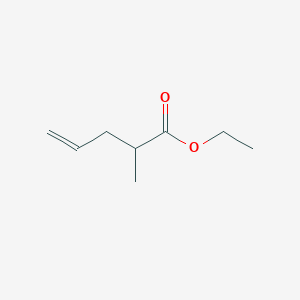

Ethyl 2-methyl-4-pentenoate

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

ethyl 2-methylpent-4-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-4-6-7(3)8(9)10-5-2/h4,7H,1,5-6H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDBGKYIBDXAVMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00866320 | |

| Record name | 4-Pentenoic acid, 2-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00866320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

153.00 to 155.00 °C. @ 760.00 mm Hg | |

| Record name | Ethyl (±)-2-methyl-4-pentenoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029761 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water, soluble in alcohol and fixed oils | |

| Record name | Ethyl 2-methyl-4-pentenoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/363/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.891 | |

| Record name | Ethyl 2-methyl-4-pentenoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/363/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

53399-81-8 | |

| Record name | Ethyl 2-methyl-4-pentenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53399-81-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-methyl-4-pentenoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053399818 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Pentenoic acid, 2-methyl-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Pentenoic acid, 2-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00866320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-methylpent-4-en-1-oate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.183 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 2-METHYL-4-PENTENOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F7GX41R904 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethyl (±)-2-methyl-4-pentenoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029761 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies and Reaction Pathways of Ethyl 2 Methyl 4 Pentenoate

Established Synthetic Routes to Ethyl 2-methyl-4-pentenoate

The formation of this compound can be accomplished through several well-documented synthetic strategies. These routes often involve either the sequential addition of functional groups to a backbone structure or the direct combination of precursor molecules.

Multi-step Reaction Sequences for Ester Formation

Multi-step syntheses provide a versatile approach to constructing this compound, allowing for the careful introduction of methyl and allyl groups. A common strategy is the malonic ester synthesis, which starts with diethyl malonate. brainly.comcgiar.org This process involves the sequential alkylation of the diethyl malonate. brainly.com

Strong bases play a crucial role in facilitating the alkylation steps in the synthesis of this compound and related compounds. A combination of diisopropylamine (B44863) and n-butyllithium (n-BuLi) in tetrahydrofuran (B95107) (THF) is used to generate a lithium enolate. vulcanchem.com This strong base system is effective in deprotonating precursor molecules, enabling subsequent reactions. For instance, in the synthesis of related esters, diisopropylamine and n-BuLi are used to form a lithium enolate which then reacts with an appropriate electrophile. vulcanchem.com n-Butyllithium, a powerful organolithium reagent, is widely employed as a strong base in organic synthesis. wikipedia.orgchemicalbook.com It is commercially available in alkane solutions and is known to be pyrophoric and reactive with water. wikipedia.org Reactions involving n-BuLi in THF are often conducted at low temperatures, such as -78°C, to control reactivity and prevent solvent degradation. chemicalbook.com

In a specific example of a related synthesis, a solution of diisopropylamine in THF is treated with n-BuLi at low temperatures to form lithium diisopropylamide (LDA). acs.org This is followed by the addition of a starting ester, leading to the formation of an enolate that can then react with an alkylating agent. acs.org

While direct references to the use of lithium iodide in the synthesis of this compound are not prevalent, the use of iodides, in general, is noted in similar synthetic transformations. For instance, in malonic ester syntheses, halides such as sodium iodide or potassium iodide are used to promote the reaction, with iodides being preferred for their reactivity. google.com The Horner-Wadsworth-Emmons reaction, another method for forming carbon-carbon double bonds, can utilize sodium iodide in conjunction with a base like DBU to achieve Z-selectivity in the formation of α,β-unsaturated esters. acs.org

Synthesis via 1,1,1-Triethoxypropane and 2-Propenol-1

A direct method for producing this compound involves the reaction of 1,1,1-triethoxypropane with 2-propen-1-ol (allyl alcohol). google.comgoogle.com This process offers a more streamlined approach compared to multi-step sequences.

The reaction between 1,1,1-triethoxypropane and 2-propen-1-ol is effectively catalyzed by phosphoric acid. google.comgoogle.com Phosphoric acid acts as a proton source, facilitating the reaction to form the desired ester. google.com Chiral phosphoric acids are also recognized as effective organocatalysts in various asymmetric syntheses, highlighting the catalytic potential of this class of compounds. e3s-conferences.org Following the reaction, the phosphoric acid catalyst is neutralized, typically with a base like sodium bicarbonate, before the product is purified by fractional distillation. prepchem.com

The efficiency of the synthesis from 1,1,1-triethoxypropane and 2-propen-1-ol is dependent on key reaction parameters. The reaction is typically conducted within a temperature range of 100°C to 225°C, with a preferred range of 140°C to 180°C. google.comgoogle.com The reaction time is inversely proportional to the temperature; for example, at 165°-185°C, the reaction takes approximately three hours. google.com A 1:1 molar ratio of the reactants is preferred, as a large excess of 2-propen-1-ol is undesirable and an excess of 1,1,1-triethoxypropane is not economically viable. google.comgoogle.com This synthesis has been reported to yield 73.5% of ethyl-2-methyl-4-pentenoate based on the amount of triethyl orthopropionate used. prepchem.com

Table of Reaction Parameters for Synthesis via 1,1,1-Triethoxypropane and 2-Propenol-1

| Parameter | Value | Reference |

|---|---|---|

| Reactants | 1,1,1-Triethoxypropane, 2-Propenol-1 | google.com, google.com |

| Catalyst | Phosphoric Acid | google.com, google.com |

| Temperature Range | 100°C - 225°C | google.com, google.com |

| Preferred Temperature | 140°C - 180°C | google.com, google.com |

| Preferred Reactant Ratio | 1:1 | google.com, google.com |

| Example Yield | 73.5% | prepchem.com |

Synthesis from Racemic Precursors and Subsequent Transformations

The synthesis of this compound can begin with racemic materials, which are mixtures containing equal amounts of both enantiomers. Subsequent chemical and enzymatic transformations are then employed to resolve this mixture, isolating or enriching the desired stereoisomer.

In the synthesis of derivatives, precursors to this compound can undergo specific functional group manipulations. For instance, related structures are synthesized via pathways that involve selective oxidation. An example is the oxidation of a primary alcohol to an aldehyde, which can then participate in further reactions. In one study, ozonolysis was used to cleave an alkene to generate an aldehyde, a key intermediate for subsequent steps. nih.gov Another related synthesis involved the selective oxidation of a C-2 position using reagents like sodium chlorite (B76162) (NaClO2) in the presence of a scavenger such as 2-methyl-2-butene.

Thioacetalisation, the conversion of a carbonyl group to a thioacetal, is a common protective strategy in multi-step syntheses. While direct evidence for thioacetalisation in the specific synthesis of this compound is not prominent in the reviewed literature, this method is a standard tool in organic chemistry for protecting aldehydes and ketones, which are often precursors or derivatives in complex synthetic routes. For example, sulfur-based chiral auxiliaries like 1,3-oxazolidine-2-thiones and 1,3-thiazolidine-2-thiones have gained popularity as they often provide excellent stereochemical control in reactions such as aldol (B89426) additions. scielo.org.mx

Enzymatic resolution is a powerful technique for separating enantiomers from a racemic mixture. This method leverages the stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze a reaction on one enantiomer, allowing for the separation of the reacted and unreacted forms.

For α-tertiary carboxylic acid esters, such as derivatives of this compound, lipases are frequently used for enantioselective hydrolysis. In this process, the racemic ester is exposed to an enzyme like Candida cylindracea lipase. The enzyme selectively hydrolyzes one enantiomer (e.g., the (S)-ester) to its corresponding carboxylic acid, leaving the other enantiomer (the (R)-ester) largely unreacted. google.com The resulting mixture of the (S)-acid and the (R)-ester can then be separated. To achieve higher enantiomeric excess, the process can be repeated by re-esterifying the enriched acid and subjecting it to another round of enzymatic hydrolysis. google.com The efficiency of such resolutions can be influenced by the choice of enzyme, solvent, and reaction conditions. For example, using an organic solvent in a mixture with an aqueous buffer can improve enzyme stability and recovery for reuse. google.com

| Enzyme | Substrate Type | Reaction | Selectivity | Reference |

| Candida cylindracea Lipase | Racemic α-tertiary carboxylic acid ester | Hydrolysis | (S)-stereoselective | google.com |

| Protease subtilisin BPN' | Ethyl ester derivative | Hydrolysis in 30% THF | Enantiomeric Purity: 84% ee | google.com |

| Lipase OF 360 | 5-acetoxy-4-aryl-(2E)-pentenoate derivative | Hydrolysis | Regio- and stereoselective | mdpi.com |

Advanced Synthetic Strategies and Transformations

To avoid the potential for lower yields in classical resolutions, enantioselective strategies have been developed to directly synthesize specific chiral isomers of this compound derivatives.

These methods establish the desired stereocenter in a controlled manner during the synthesis, often employing chiral catalysts or auxiliaries.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the reaction, the auxiliary is removed, yielding an enantiomerically enriched product.

The Evans oxazolidinone auxiliaries are highly effective for stereoselective alkylations and aldol reactions. santiago-lab.comcaltech.edu In this approach, the chiral auxiliary is first acylated with a carboxylic acid derivative. The resulting chiral imide can be enolized using a strong base, and the subsequent reaction of this enolate with an electrophile occurs with high diastereoselectivity due to the steric hindrance imposed by the substituent on the auxiliary. santiago-lab.comcaltech.edu For instance, an Evans auxiliary was used in the asymmetric synthesis of the C1-C6 portion of psymberin, where an auxiliary-controlled addition reaction yielded the desired anti-aldol product. nih.gov The auxiliary is typically removed under mild hydrolytic or reductive conditions to furnish the chiral product, such as a carboxylic acid, ester, or alcohol. santiago-lab.com

The aldol addition is a fundamental carbon-carbon bond-forming reaction. Controlling its stereochemistry is crucial for the synthesis of complex molecules with multiple stereocenters. When using chiral substrates or auxiliaries, the facial selectivity of the enolate and the aldehyde determines the stereochemistry of the resulting β-hydroxy carbonyl compound.

In the context of Evans auxiliaries, the formation of a Z-enolate is generally preferred, which then reacts with an aldehyde through a Zimmerman-Traxler-type transition state to produce the syn-aldol product. santiago-lab.com The stereochemical outcome can be influenced by the choice of Lewis acid used to form the enolate (e.g., boron triflates for syn products or titanium tetrachloride for anti products). scielo.org.mx Research has demonstrated that the geometry of the enolate is key to the stereochemical outcome of the rearrangement. caltech.edu For example, the aldol addition of a tin(II)-glycolate enolate to an aldehyde, controlled by an Evans auxiliary, was a key step in producing an anti-diastereomer during the synthesis of a portion of psymberin. nih.gov

| Reaction | Reagents/Auxiliary | Key Feature | Stereochemical Outcome | Reference |

| Aldol Addition | Evans Oxazolidinone, dialkylboron triflate | Formation of Boron Z-enolate | Syn-aldol product | santiago-lab.com |

| Aldol Addition | Evans Oxazolidinone, Sn(II)-glycolate | Auxiliary-controlled addition | Anti-aldol product | nih.gov |

| Alkylation | Chiral Imide Enolate | Diastereofacial bias from auxiliary | >99:1 diastereomeric purity | caltech.edu |

Derivatization and Functionalization of this compound

Copolymerization Strategies with this compound as a Monomer

Incorporation of Oligo(ethylene glycol) Moieties for Tunable Material Properties

The incorporation of hydrophilic oligo(ethylene glycol) (OEG) side chains into polymer backbones is a key strategy for tuning material properties, such as hydrophilicity. This is often achieved by first synthesizing functionalized monomers derived from molecules like 2-methyl-4-pentenoic acid, the carboxylic acid precursor to this compound. These monomers can then be copolymerized to yield materials with controlled characteristics. berkeley.edursc.org

The synthesis is a two-step process involving esterification followed by epoxidation. rsc.orgescholarship.org Initially, 2-methyl-4-pentenoic acid is esterified with various oligo(ethylene glycol)s of different chain lengths. rsc.org This reaction is typically carried out using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-(dimethylamino)pyridine (DMAP) in a solvent such as dichloromethane (B109758) (DCM). escholarship.org Following the esterification, the terminal double bond of the pentenoate moiety is oxidized to form an epoxide ring, commonly using an oxidant like Oxone. berkeley.edu

This approach yields a series of OEG-functionalized epoxy esters, which serve as monomers. berkeley.edursc.org For example, reacting 2-methyl-4-pentenoic acid with 2-ethoxyethanol, triethylene glycol monomethyl ether, or poly(ethylene glycol) monomethyl ether produces the corresponding OEG-esters, which are then epoxidized to yield monomers like 1EG-MPO, 3EG-MPO, and 12EG-MPO, respectively. rsc.orgescholarship.org These monomers can be statistically copolymerized with other cyclic esters, such as ε-caprolactone (CL), using an initiating system like SnOct₂/BnOH. berkeley.edursc.org The ability to vary the OEG chain length and its incorporation ratio in the polymer backbone allows for precise control over the final material's properties. berkeley.edu

Table 1: Synthesis of Oligo(ethylene glycol) (OEG) Functionalized Monomers This interactive table summarizes the reactants used to create different OEG-functionalized esters from 2-methyl-4-pentenoic acid, which are subsequently epoxidized to form monomers.

| Target Monomer (Post-Epoxidation) | Alcohol Reactant | Abbreviation |

|---|---|---|

| 2-ethoxyethanol 2-methyl-4-pentenoate oxide | 2-ethoxyethanol | 1EG-MPO |

| triethylene glycol monomethyl ether-2-methyl-4-pentenoate oxide | triethylene glycol monomethyl ether | 3EG-MPO |

| poly(ethylene glycol) monomethyl ether-2-methyl-4-pentenoate oxide | poly(ethylene glycol) monomethyl ether | 12EG-MPO |

Catalytic Silylation of Alkenyl C-H Bonds

The catalytic silylation of alkenyl C-H bonds, specifically dehydrogenative silylation, is a powerful method for synthesizing vinylsilanes from terminal alkenes. nju.edu.cnchemrxiv.org This transformation is highly valuable as vinylsilanes are versatile building blocks in organic synthesis. The reaction involves the direct functionalization of a C(sp²)-H bond of a terminal alkene with a hydrosilane, typically catalyzed by a transition metal complex, to form a C-Si bond. escholarship.org This process can proceed through different mechanisms, sometimes involving a sacrificial hydrogen acceptor to facilitate the catalytic cycle. chemrxiv.orgresearchgate.net

Various catalyst systems based on metals like manganese, iridium, and ruthenium have been developed for this purpose. berkeley.eduresearchgate.netmdpi.com For instance, manganese carbonyl (Mn₂(CO)₁₀) in combination with specific phosphine (B1218219) ligands can effectively catalyze the dehydrogenative silylation of terminal alkenes. nju.edu.cn Similarly, iridium complexes have been shown to be highly effective, enabling the reaction to proceed under mild conditions with low catalyst loadings. berkeley.eduescholarship.org Ruthenium catalysts have also been utilized for the synthesis of (E)-alkenyl silyl (B83357) ethers through a sequential dehydrogenative silylation process. mdpi.com While these methods have been demonstrated on a range of terminal alkenes, the principles are directly applicable to the terminal alkene moiety in this compound.

Diastereoselective Synthesis of Vinylsilanes from this compound

The synthesis of vinylsilanes from a prochiral substrate like this compound (which has a stereocenter at the C2 position) introduces the challenge of diastereoselectivity. The formation of the new C-Si bond at the terminal alkene can result in either E or Z diastereomers. Controlling this stereochemical outcome is crucial for synthetic applications.

Research has shown that catalyst control, particularly through the choice of ligand, can dictate the diastereoselectivity of dehydrogenative silylation. escholarship.org Iridium-catalyzed silylation of terminal alkenes provides a compelling example of this principle. berkeley.eduescholarship.org By selecting an appropriate ancillary ligand for the iridium catalyst, it is possible to selectively generate either the E- or Z-vinylsilane with high diastereoselectivity. escholarship.org This control stems from the influence of the ligand environment on the key steps of the catalytic cycle, such as migratory insertion and β-hydride elimination. escholarship.org

Ligand Effects on Diastereoselectivity

The effect of the ligand on the diastereoselectivity of catalytic silylation is a well-documented phenomenon. rsc.orgnih.gov In the context of iridium-catalyzed dehydrogenative silylation of terminal alkenes, the structure of the nitrogen-based ligands employed can dramatically switch the stereochemical outcome. escholarship.org

For example, using an iridium catalyst with a standard 1,10-phenanthroline (B135089) ligand can lead preferentially to the Z-vinylsilane. However, by simply introducing a methyl group onto the ligand to form 2-methyl-1,10-phenanthroline (B1276036) (2-MePhen), the selectivity can be completely inverted to favor the formation of the E-vinylsilane with high diastereomeric ratio. escholarship.org This switch highlights the profound impact of the ligand's steric and electronic properties on the transition states within the catalytic cycle, thereby directing the reaction toward a specific diastereomer. escholarship.orgnju.edu.cn This tunability allows for the rational design of catalysts to access desired vinylsilane isomers from prochiral alkenes.

Table 2: Ligand-Controlled Diastereoselectivity in Ir-Catalyzed Alkene Silylation This interactive table illustrates how the choice of ligand can switch the diastereomeric outcome in the catalytic silylation of terminal alkenes, a principle applicable to this compound. Data is based on representative examples from the literature.

| Catalyst System | Ligand | Major Product Isomer | Diastereomeric Ratio (Z:E) |

|---|---|---|---|

| Iridium | 1,10-phenanthroline | Z-vinylsilane | >95:5 |

| Iridium | 2-methyl-1,10-phenanthroline | E-vinylsilane | 7:93 |

Chemical Reactivity and Mechanistic Studies of Ethyl 2 Methyl 4 Pentenoate

Reactions of the Olefinic Moiety

The terminal alkene group is the most reactive site in Ethyl 2-methyl-4-pentenoate, making it a substrate for reactions that reconfigure or build upon this functionality.

The migration of the double bond in terminal alkenes to form internal alkenes is a synthetically valuable transformation. Research has demonstrated that molybdenum-based catalysts are effective for the isomerization of terminal alkenes to internal (Z)-2-alkenes. acs.orgtemple.edu However, in the case of this compound, the reaction shows a preference for the (E)-isomer. temple.edu

An air-stable Molybdenum(0) complex, specifically cis-Mo(CO)₄(PPh₃)₂, has been identified as a highly effective pre-catalyst for the selective isomerization of terminal alkenes. acs.orgtemple.edu This catalytic system generally favors the formation of the thermodynamically less stable (Z)-2-alkene with high selectivity. temple.edu The active catalyst is generated in situ and is thought to proceed via a molybdenum hydride intermediate. acs.org

However, the isomerization of this compound (referred to as substrate 5l in the study) using this system resulted in an unexpected stereochemical outcome. temple.edu The reaction preferentially yielded the (E)-2-alkene isomer, ethyl 2-methyl-3-pentenoate (B14747980) (6l ), with a 4.9:1 E:Z ratio and an 81% yield. temple.edu This suggests that the oxygen functionality at the ε-position relative to the terminal alkene may act as a directing group, influencing the stereoselectivity of the reaction. temple.edu A proposed mechanism involves the formation of a 6-membered metallacycle intermediate after the insertion of the alkene into the molybdenum hydride, which then favors β-hydride elimination to produce the (E)-alkene. temple.edu

| Substrate | Product | Yield (%) | E:Z Ratio | Reference |

|---|---|---|---|---|

| This compound | Ethyl 2-methyl-3-pentenoate | 81 | 4.9:1 | temple.edu |

The activity of the molybdenum(0) catalyst is critically dependent on the presence of a co-catalytic acid. acs.org p-Toluenesulfonic acid (TsOH) has been shown to be an effective and essential additive for the isomerization to proceed. acs.orgtemple.edu In the absence of the acid, molybdenum complexes like Mo(CO)₆ and cis-Mo(CO)₄(PPh₃)₂ are inactive for the isomerization of terminal alkenes in refluxing THF. acs.org The addition of TsOH is necessary to generate the active phosphine-ligated molybdenum hydride (MoH) species at elevated temperatures. acs.org The concentration of the acid can also influence the reaction, with higher loadings sometimes required for less reactive substrates. acs.orgtemple.edu For instance, challenging substrates like but-3-en-1-ylbenzene required 20 mol % of TsOH to achieve a high yield. temple.edu

The molybdenum-mediated isomerization process demonstrates a notable tolerance for a range of functional groups. temple.edu The catalyst system is effective for substrates containing alcohols, esters, carboxylic acids, and aryl groups. temple.edu For example, long-chain alcohols like 10-undecen-1-ol (B85765) and esters such as undec-10-en-1-yl acetate (B1210297) are successfully isomerized with high selectivity for the (Z)-isomer. temple.edu Even substrates with potentially reactive groups, like the Brønsted basic amine in 1-(pent-4-en-1-yl)piperidine, can be isomerized when used as their hydrochloride salt to prevent neutralization of the essential acid co-catalyst. acs.org However, the proximity of certain functional groups to the alkene can influence reactivity and selectivity. As seen with this compound, an ester functionality at a specific position can reverse the typical stereoselectivity from (Z) to (E). temple.edu

Olefin metathesis is a powerful reaction that involves the redistribution of alkene fragments, catalyzed by transition metal complexes, typically those of ruthenium or molybdenum. harvard.eduresearchgate.net This reaction can be used to form new carbon-carbon double bonds and is widely applied in the synthesis of complex molecules and polymers. ffame.orgru.nl

This compound has been successfully employed as a substrate in cross-metathesis reactions. ffame.org In a study aimed at generating a library of alkenes, this compound (3ah ) was reacted with a variety of other terminal alkenes in the presence of a Grubbs-type ruthenium catalyst. ffame.org The experiment demonstrated that alkenes carrying ester functionalities could participate effectively in cross-metathesis, although they sometimes reacted more slowly than simple hydrocarbon alkenes. ffame.org The resulting product library was analyzed by GC-MS, confirming the formation of the expected cross-metathesis products. ffame.org

| Alkene Substrate | Functionality | Reference |

|---|---|---|

| 4-methyl-1-pentene | Alkane | ffame.org |

| 1-heptene | Alkane | ffame.org |

| allylbenzene | Aromatic | ffame.org |

| methyl-3-butenoate | Ester | ffame.org |

| ethyl-2-methyl-4-pentenoate | Ester | ffame.org |

Olefin Metathesis Reactions

Generation of Combinatorial Libraries from this compound

Combinatorial chemistry is a powerful technique used to generate large numbers of diverse compounds, known as libraries, which are essential for discovering new drugs and materials. google.com this compound serves as a valuable building block in the creation of these libraries due to its functional groups that allow for a variety of chemical transformations.

In one approach, a small-scale trial library was created using five different alkenes, including this compound. ffame.org This reaction, facilitated by olefin metathesis, was designed to be small enough to allow for the identification of all resulting products. ffame.org The experiment successfully produced all 15 expected compounds, demonstrating the viability of using this compound in generating diverse molecular structures. ffame.org

Another strategy involves the use of solid-phase synthesis, where molecules are built upon a solid support. google.com This method is particularly useful for creating complex libraries, such as those derived from chloropentenoic acid monomers. acs.org In a specific example, a library with a diversity of 160,000 members was synthesized on TentaGel resin using a "one-bead-one-compound" split and pool technique. nih.gov This demonstrates the potential for creating vast and complex libraries from starting materials related to this compound.

Heck Coupling Reactions with this compound

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction that is widely used in organic synthesis. While the arylation of ethyl pent-4-enoate (B1234886) can be problematic due to palladium-catalyzed migration of the double bond, the presence of a methyl group at the C2 position in this compound can help control this migration under appropriate reaction conditions. researchgate.net

The Heck reaction has been successfully applied in various contexts, including the synthesis of cholesterol absorption inhibitors. researchgate.net For instance, the reaction of aryl halides with functionalized alk-1-enes is a key step in producing (E)-1-arylalk-1-ene derivatives. researchgate.net Although specific examples detailing the Heck coupling of this compound are not extensively documented in the provided search results, the principles of the reaction with similar substrates are well-established. researchgate.netorganic-chemistry.orggoogle.com

Reactions Involving the Ester Functionality

The ester group in this compound is susceptible to several important chemical transformations, including hydrolysis, saponification, and transesterification.

Hydrolysis and Saponification to 2-methyl-4-pentenoic Acid

This compound can be converted to its corresponding carboxylic acid, 2-methyl-4-pentenoic acid, through hydrolysis or saponification. google.com Saponification is typically carried out using a strong aqueous base, such as 50% sodium hydroxide (B78521) or potassium hydroxide, often in the presence of methanol. google.com The resulting salt of 2-methyl-4-pentenoic acid is then acidified with a mineral acid, like 6 M hydrochloric acid, to yield the free carboxylic acid. google.com The product can then be extracted from the aqueous phase using an organic solvent. google.com

Esterification with Different Alkanols

Transesterification is a process where the ethyl group of this compound is exchanged with the alkyl group of another alcohol. google.com This reaction is typically performed by heating the ester with a C3-C6 alkanol in the presence of a protonic acid catalyst. google.com The reaction temperature is dependent on the specific alkanol used, for example, around 110°C for isobutyl alcohol and 140-150°C for other C3-C6 alkanols. google.com This process can be driven to completion by using the reacting alkanol as the solvent. masterorganicchemistry.com

Reactions of Silyl (B83357) Ketene (B1206846) Acetal (B89532) Derivatives of this compound

Silyl ketene acetals are versatile intermediates in organic synthesis, formed from esters like this compound. kpi.uadtic.mil The synthesis involves deprotonation of the ester followed by reaction with a trialkylsilyl halide. kpi.uagoogle.com These derivatives can then be used in a variety of subsequent reactions.

Reactions with Electrophiles (e.g., Sulfenyl Chlorides, Benzoyl Chloride)

Silyl ketene acetals derived from this compound can be attached to a polysiloxane backbone through hydrosilation. kpi.ua These modified polymers can then react with various electrophiles. kpi.uadtic.mil For example, copolymers containing silyl ketene acetal pendants react with electrophiles like 4-nitrobenzenesulphenyl chloride and 2,4-dinitrobenzenesulphenyl chloride. kpi.uadtic.mil These reactions proceed readily without a catalyst to yield functionalized polysiloxanes with highly polar side groups. dtic.mil Model studies have also shown that silyl ketene acetals react with 4-nitrobenzoyl chloride, although at a slower rate than with sulfenyl chlorides. dtic.mil

Table 1: Reaction Conditions for Electrophilic Substitution of Silyl Ketene Acetal-Modified Polysiloxanes

| Electrophile | Reaction Time | Yield |

|---|---|---|

| 4-Nitrobenzenesulphenyl chloride | 30 min | High |

| 2,4-Dinitrobenzenesulphenyl chloride | 30 min | High |

| 4-Nitrobenzoyl chloride | Longer than sulfenyl chlorides | High |

Data derived from model system reactions. dtic.mil

Polymer Modification Reactions

One significant application involves the hydrosilation of poly(methylhydrosiloxane) (B7799882) (PMHS). kpi.uadtic.mil In this reaction, the terminal double bond of this compound reacts with the silicon-hydride (Si-H) bonds along the PMHS backbone in the presence of a platinum catalyst. dtic.mil This process grafts the ester-containing side chains onto the polysiloxane, resulting in a modified polymer referred to as poly[(5-ethoxy-4-methylpentyl-5-one)methylsiloxane] (PSi-Ester). kpi.ua This modification alters the chemical and physical properties of the polysiloxane, such as its polarity and dielectric constant. dtic.mil

Furthermore, copolymers can be synthesized by reacting PMHS with a mixture of this compound and its corresponding silyl ketene acetal derivative. kpi.uadtic.mil This allows for the creation of copolymers with varying percentages of pendant ester and silyl ketene acetal groups, providing a platform for further reactions with electrophiles. kpi.ua

Another approach to polymer modification involves the epoxidized form of the parent compound, this compound oxide. researchgate.netsemanticscholar.orgplos.org This functionalized epoxide can be copolymerized with other cyclic esters, such as ε-caprolactone (CL), using a tin(II) octoate/benzyl alcohol (SnOct₂/BnOH) initiating system. researchgate.netsemanticscholar.orgplos.org The result is a statistical copolymer of poly(ε-caprolactone) with pendant functional groups distributed along the polymer backbone. researchgate.netsemanticscholar.orgplos.org This method provides a predictable way to control the functional group density within the polyester, thereby influencing properties like hydrophilicity and thermal characteristics. plos.org Research has demonstrated the synthesis of various functionalized PCL copolymers by first deriving oligo(ethylene glycol) (OEG) functionalized epoxides from 2-methyl-4-pentenoic acid. researchgate.netsemanticscholar.orgplos.org

Table 1: Hydrosilation of Poly(methylhydrosiloxane) with this compound

| Reactants | Catalyst | Product | Key Findings | Reference(s) |

|---|---|---|---|---|

| Poly(methylhydrosiloxane) (PMHS), this compound | Chloroplatinic acid | Poly[(5-ethoxy-4-methylpentyl-5-one)methylsiloxane] (PSi-Ester) | Creates polysiloxanes with pendant ester groups. kpi.ua | kpi.uadtic.mil |

| PMHS, this compound, Silyl ketene acetal of this compound | Chloroplatinic acid | PSi-SKA-co-Ester | Forms copolymers with both ester and silyl ketene acetal functionalities, which can be reacted with electrophiles. kpi.ua | kpi.uadtic.mil |

Table 2: Copolymerization using Derivatives of this compound

| Monomers | Initiating System | Product | Key Findings | Reference(s) |

|---|---|---|---|---|

| This compound oxide, ε-caprolactone (CL) | SnOct₂/BnOH | Functionalized Poly(ε-caprolactone) (PCL) | Produces statistical copolymers with functionalities discretely distributed along the polymer backbone. researchgate.netsemanticscholar.org | researchgate.netsemanticscholar.orgplos.org |

| Oligo(ethylene glycol) functionalized epoxide monomers (derived from 2-methyl-4-pentenoic acid), ε-caprolactone (CL) | SnOct₂/BnOH | Poly(CL-co-OEG-MPO) | Allows for controlled introduction of OEG moieties, influencing thermal and hydrophilic properties of PCL. plos.org | plos.org |

Applications and Advanced Materials Research Involving Ethyl 2 Methyl 4 Pentenoate

Polymer Science and Functional Materials

The strategic use of Ethyl 2-methyl-4-pentenoate as a monomer or a precursor for functionalization has opened new avenues in the design of high-performance polymers. Its terminal olefinic group and ester functionality make it a valuable building block for creating materials with specific chemical and physical characteristics.

Synthesis of Functionalized Polysiloxanes

The modification of polysiloxane backbones with functional groups is a key area of research aimed at expanding their applications. This compound plays a crucial role in the synthesis of these advanced silicone-based materials.

A novel approach to functionalizing polysiloxanes involves the introduction of silyl (B83357) ketene (B1206846) acetal (B89532) groups. This is achieved through the hydrosilylation of poly(methylhydrosiloxane) (B7799882) with a silyl ketene acetal derived from this compound. researchgate.net This synthetic route provides a versatile platform for creating polysiloxanes with reactive pendant groups. The silyl ketene acetal moieties can then be further reacted with various electrophiles to introduce a wide range of functionalities. researchgate.net

The general scheme for this functionalization can be represented as follows:

Conversion of this compound to its corresponding silyl ketene acetal.

Hydrosilylation of poly(methylhydrosiloxane) with the synthesized silyl ketene acetal.

This method allows for a high degree of functionalization under relatively mild reaction conditions.

The versatility of this system extends to the preparation of copolymers with a controlled distribution of functional groups. By reacting poly(methylhydrosiloxane) with a mixture of the silyl ketene acetal derived from this compound and this compound itself, copolymers with varying percentages of silyl ketene acetal and ester functionalities can be synthesized. researchgate.net This control over the copolymer composition is crucial for fine-tuning the material's properties, such as its dielectric constant. researchgate.net

The ratio of the two reactants in the hydrosilylation step directly influences the final copolymer structure, enabling the production of materials with a predictable and tailored degree of functionality.

Table 1: Synthesis of Silyl Ketene Acetal-Modified Polysiloxane Copolymers This interactive table summarizes the preparation of copolymers with varying functionalities.

| Reactant 1 | Reactant 2 | Resulting Copolymer Functionality |

|---|---|---|

| Silyl ketene acetal of this compound | This compound | Ester and Silyl Ketene Acetal |

| Silyl ketene acetal of this compound | None | Silyl Ketene Acetal |

| This compound | None | Ester |

Development of Biodegradable Polyesters

The growing demand for environmentally friendly materials has spurred research into biodegradable polyesters. This compound, in its modified form, serves as a valuable comonomer in the synthesis of these sustainable polymers.

A significant advancement in this area is the copolymerization of ε-caprolactone (CL) with this compound oxide. researchgate.net This process yields random copolymers of poly(ε-caprolactone-co-ethyl-2-methyl-4-pentenoate oxide). researchgate.net The incorporation of the functionalized epoxide allows for the precise tuning of the resulting polyester's properties.

The ring-opening polymerization of these two monomers can be initiated to produce copolymers with varying compositions. This approach provides a straightforward method for modifying the well-known properties of poly(ε-caprolactone) (PCL).

The inclusion of this compound oxide units into the PCL backbone has a notable impact on the polymer's thermal and physical properties. Research has shown that while the glass transition temperature of the copolymer remains below room temperature, similar to pure PCL, the melting behavior can be significantly altered. researchgate.net By adjusting the percentage of the functionalized epoxide in the copolymer, the crystallinity and melting point of the material can be effectively tailored. researchgate.net This ability to control the polymer's characteristics is essential for designing biodegradable polyesters for specific applications where properties like degradation rate and mechanical strength are critical.

Table 2: Effect of this compound Oxide Content on Copolymer Properties This interactive table illustrates the influence of comonomer incorporation on the final polymer characteristics.

| Property | Low this compound Oxide Content | High this compound Oxide Content |

|---|---|---|

| Melting Point | Slightly decreased compared to pure PCL | Significantly decreased |

| Crystallinity | Slightly reduced | Markedly reduced |

| Glass Transition Temperature | Remains below room temperature | Remains below room temperature |

Investigation of Cell Interaction with Functionalized Polymers

The surface properties of biomaterials play a crucial role in dictating cellular responses, including adhesion, proliferation, and differentiation. Researchers are increasingly focusing on modifying polymer surfaces with specific bioactive molecules to control these interactions for applications in tissue engineering and medical implants. While direct research explicitly detailing the use of this compound for creating polymers to study cell interaction is not extensively documented in publicly available literature, the principles of polymer functionalization suggest its potential utility.

The terminal alkene group in this compound provides a reactive handle for various polymerization and post-polymerization modification techniques. For instance, it could be incorporated into polymer backbones or grafted onto existing polymer chains. Subsequent chemical modifications of the ester group could then be performed to introduce moieties that promote or inhibit cell adhesion.

This approach is analogous to studies where other pentenoate-functionalized molecules have been used to create hydrogels with tunable properties to investigate cell mechanotransduction. By modulating the degree of functionalization, researchers can control the crosslink density and mechanical properties of the hydrogel, thereby influencing cell morphology and behavior. While a direct link to this compound is yet to be established in this specific context, its structural similarity to other functional monomers suggests its potential as a valuable tool in the design of new biomaterials for studying cell-surface interactions.

Synthesis of Complex Organic Molecules and Natural Products

The chemical architecture of this compound makes it an attractive starting material for the synthesis of complex and biologically active molecules. Its stereocenter and reactive functional groups allow for the construction of intricate molecular frameworks through a variety of synthetic strategies.

Precursor in the Asymmetric Synthesis of Psymberin Fragments

Psymberin, also known as irciniastatin A, is a potent cytotoxic agent isolated from marine sponges. Its complex structure and significant biological activity have made it a compelling target for total synthesis by organic chemists. While a direct, step-by-step synthesis starting from this compound to a key fragment of Psymberin is not explicitly detailed in a single publication, the structural analysis of synthetic intermediates suggests its plausible role as a precursor.

Intermediates in Dithiane Chemistry for Natural Product Synthesis

Dithiane chemistry is a powerful tool in organic synthesis, allowing for the umpolung (reversal of polarity) of carbonyl groups. This strategy is frequently employed in the construction of complex natural products. A notable application of this compound is in the synthesis of a key fragment of the immunosuppressant macrolide FK-506.

In this synthesis, racemic this compound serves as the starting material for the preparation of the C(10)–C(19) moiety of FK-506. sigmaaldrich.com The initial steps involve oxidation and thioacetalization of the pentenoate to form a dithiane derivative. sigmaaldrich.com This transformation is crucial as it sets the stage for subsequent stereoselective reactions. The dithiane acts as a masked carbonyl group, enabling the formation of new carbon-carbon bonds with high stereocontrol. This specific example highlights the utility of this compound in providing the carbon backbone for a complex natural product fragment through the strategic application of dithiane chemistry. sigmaaldrich.com

Building Block for N-Methyl-D-Aspartate Receptor Modulators

N-Methyl-D-aspartate (NMDA) receptors are ion channels in the brain that play a critical role in synaptic plasticity and memory function. Modulators of NMDA receptors are of significant interest for the potential treatment of various neurological and psychiatric disorders. The synthesis of these modulators often requires chiral building blocks to achieve the desired biological activity and selectivity.

Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation.google.com

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of ethyl 2-methyl-4-pentenoate, providing detailed information about the carbon-hydrogen framework.

Proton NMR (¹H NMR) for Compositional Analysis and Stereochemical Assignments.google.com

Proton NMR (¹H NMR) spectroscopy is fundamental in determining the composition and stereochemistry of this compound. The ¹H NMR spectrum provides distinct signals for each type of proton in the molecule, with their chemical shifts, splitting patterns, and integration values offering a wealth of structural information.

A detailed analysis of the ¹H NMR spectrum of this compound reveals the following characteristic signals google.com:

A triplet at approximately 1.20 ppm, corresponding to the three protons of the methyl group (CH₃) in the ethyl ester moiety.

A doublet at about 1.16 ppm, which is attributed to the three protons of the methyl group at the second carbon (C2-CH₃). google.com

A multiplet observed between 2.08 and 2.64 ppm, representing the methylene (B1212753) protons adjacent to the double bond and the methine proton at the second carbon (=C-CH₂ + HC-C=O). google.com

A quartet at 4.12 ppm, indicative of the two methylene protons (O-CH₂) of the ethyl group. google.com

A multiplet in the region of 4.98 to 5.18 ppm, which corresponds to the two terminal vinyl protons (HC=CH₂). google.com

A multiplet from 5.56 to 5.98 ppm, assigned to the internal vinyl proton (HC=CH₂). google.com

These assignments are crucial for confirming the molecular structure and can be used for quantitative analysis and to infer stereochemical details.

| Chemical Shift (ppm) | Multiplicity | Integration (Number of Protons) | Assignment |

|---|---|---|---|

| 1.16 | d | 3H | CH₃-C-C=O |

| 1.20 | t | 3H | CH₃-CH₂-O-C=O |

| 2.08-2.64 | m | 3H | =C-CH₂ + HC-C=O |

| 4.12 | q | 2H | Me-CH₂-O-C=O |

| 4.98-5.18 | m | 2H | HC=CH₂ |

| 5.56-5.98 | m | 1H | HC=CH₂ |

Silicon-29 NMR (²⁹Si NMR) for Siloxane Derivatives.google.com

In the study of siloxane derivatives of compounds like this compound, Silicon-29 NMR (²⁹Si NMR) is a powerful technique. researchgate.net It provides direct insight into the silicon environment, which is crucial for characterizing the structure and bonding of these organosilicon compounds. ²⁹Si NMR can be used to determine the degree of condensation, the types of siloxane linkages (e.g., M, D, T, Q units), and the nature of the organic substituents attached to the silicon atoms. researchgate.net This technique is essential for confirming the successful synthesis and purity of siloxane-modified materials. researchgate.net

Deuterium Oxide (D₂O) NMR for Water-Soluble Derivatives.google.com

For water-soluble derivatives of this compound, Deuterium Oxide (D₂O) NMR plays a significant role. D₂O is a common solvent in NMR spectroscopy for aqueous samples, as it avoids the large interfering signal from water protons. labinsights.nl The use of D₂O allows for the clear observation of the signals from the solute molecules. Furthermore, proton NMR in D₂O can be used to study the exchange of labile protons (e.g., in hydroxyl or carboxyl groups) with deuterium, providing additional structural and dynamic information. researchgate.netamericanpharmaceuticalreview.com This is particularly useful for characterizing water-soluble polymers or modified compounds where interactions with water are important. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification.google.com

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

The characteristic IR absorption bands for this compound are as follows google.com:

2980 and 2940 cm⁻¹: C-H stretching vibrations of the alkyl groups. google.com

1730 cm⁻¹: A strong absorption band due to the C=O (carbonyl) stretching of the ester group. google.com

1460 and 1380 cm⁻¹: C-H bending vibrations of the methyl and methylene groups. google.com

1240, 1225, 1175, 1140, 1090, and 1015 cm⁻¹: C-O stretching vibrations of the ester group. google.com

915 cm⁻¹: Out-of-plane bending vibration of the terminal vinyl group (=CH₂). google.com

These absorption bands collectively provide a molecular fingerprint, confirming the presence of the ester and alkene functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 2980, 2940 | C-H Stretch | Alkyl |

| 1730 | C=O Stretch | Ester |

| 1460, 1380 | C-H Bend | Alkyl |

| 1240-1015 | C-O Stretch | Ester |

| 915 | =C-H Bend | Alkene |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis.researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used for separating, identifying, and quantifying the components of a sample. In the context of this compound, GC-MS is invaluable for assessing its purity and analyzing it within complex mixtures. nih.gov

The gas chromatography component separates the sample based on the volatility and interaction of its components with the stationary phase of the column. The retention time of this compound is a characteristic property under specific GC conditions.

Following separation by GC, the eluted components are introduced into the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio. The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern, which serves as a unique identifier. Predicted GC-MS data for this compound is available in the Human Metabolome Database. hmdb.ca This technique is particularly useful in the analysis of essential oils and flavor compositions where this compound may be a component. ekb.eg

Ultraviolet/Visible (UV/Vis) Spectroscopy for Photochemical Studies

Ultraviolet/Visible (UV/Vis) spectroscopy is a valuable tool for investigating the photochemical behavior of this compound. The molecule contains two primary chromophores—the carbonyl group (C=O) of the ester and the carbon-carbon double bond (C=C) of the alkene—which absorb UV radiation. The carbonyl group typically exhibits a weak absorption band corresponding to the n→π* transition at longer wavelengths (around 270-300 nm) and a stronger π→π* transition at shorter wavelengths. masterorganicchemistry.com The isolated C=C bond also has a π→π* transition, typically below 200 nm. masterorganicchemistry.com

In the context of photochemical studies, the UV/Vis spectrum provides fundamental information. Research has utilized UV/Vis spectral data to evaluate the phototoxicity and photoallergenicity potential of this compound. Based on this analysis, the compound is not expected to be phototoxic or photoallergenic.

While detailed photochemical studies specifically on this compound are not widely published, research on structurally related unsaturated esters provides insight into potential photoreactions. For instance, studies on methyl 4-pentenoate, a similar terminal olefin, have shown it can undergo acetone-initiated photochemical amidation with formamide (B127407) to yield a 1:1 adduct. chemicalbook.comsigmaaldrich.com Other research on α,β-unsaturated esters demonstrates photochemical conversions to their β,γ-unsaturated isomers, a reaction that can be influenced by basic impurities in the solvent. cdnsciencepub.com These studies highlight that the excitation of the chromophores in such molecules can lead to various reactions, including additions, isomerizations, and cyclizations, depending on the reaction conditions, solvents, and the presence of sensitizers. cdnsciencepub.comsci-hub.se

Table 3: Research Findings from Photochemical Studies of Related Unsaturated Esters

| Compound Studied | Type of Photochemical Reaction | Key Findings | Source |

|---|---|---|---|

| Methyl 4-pentenoate | Acetone-initiated amidation | Undergoes photochemical reaction with formamide to form a 1:1 adduct. | sigmaaldrich.com |

| Ethyl 3,4-dimethyl-2-pentenoate | Isomerization | Photochemical conversion of an α,β-unsaturated ester to its β,γ-unsaturated isomer can be catalyzed by base. | cdnsciencepub.com |

| Ethyl propiolate | Addition of solvent | Photochemical addition of solvent occurs at the β-carbon via hydrogen abstraction by the carbonyl oxygen. | sci-hub.se |

| Methyl 4,4-dimethyl-2-pentynoate | Reduction | Photochemical reduction to an α,β-unsaturated ester via hydrogen abstraction by the acetylenic carbon. | sci-hub.se |

Future Directions and Emerging Research Avenues

Exploration of Novel Catalytic Systems for Ethyl 2-methyl-4-pentenoate Transformations

The transformation of this compound and related esters is an active area of research, with a focus on developing more efficient and selective catalytic systems. Current synthesis methods often involve the hydrogenation of ethyl-2-methyl-3,4-pentadienoate. prepchem.com The choice of catalyst in this process is crucial as it dictates the product distribution. For instance, the use of a Lindlar catalyst (palladium-on-calcium carbonate) yields a mixture of ethyl-2-methyl-cis-3-pentenoate and ethyl-2-methyl-4-pentenoate. prepchem.com In contrast, a palladium-on-carbon catalyst produces a combination of ethyl-2-methyl-cis-3-pentenoate, ethyl-2-methyl-4-pentenoate, and ethyl-2-methyl-pentanoate. prepchem.com

Future research is geared towards the discovery of novel catalysts that can offer higher selectivity for this compound, minimizing the need for subsequent separation processes like fractional distillation. prepchem.com The development of catalytic systems that can operate under milder conditions, such as lower temperatures and pressures, is also a key objective. prepchem.com Researchers are exploring a range of materials, including novel metal-organic frameworks and supported metal nanoparticles, to achieve these goals.

A significant area of interest is the use of pincer complexes in catalysis. These complexes have shown promise in the dehydrogenative coupling of alcohols to form esters, a process that represents a greener alternative to traditional esterification methods. wiley-vch.de While not yet applied specifically to this compound, the exploration of such catalytic systems could open new, more sustainable routes for its synthesis and transformation.

The table below summarizes some of the current catalytic systems used in reactions involving pentenoate esters.

| Catalyst System | Reactants | Products | Key Findings |

| Lindlar Catalyst (Palladium-on-calcium carbonate) | Ethyl-2-methyl-3,4-pentadienoate, Hydrogen | Ethyl-2-methyl-cis-3-pentenoate, Ethyl-2-methyl-4-pentenoate | Produces a mixture of the two pentenoate isomers. prepchem.com |

| Palladium-on-Carbon | Ethyl-2-methyl-3,4-pentadienoate, Hydrogen | Ethyl-2-methyl-cis-3-pentenoate, Ethyl-2-methyl-4-pentenoate, Ethyl-2-methyl-pentanoate | Leads to a mixture of three different esters. prepchem.com |

| Rhodium salt with bidentate phosphine (B1218219) ligand | Piperylene, Carbon monoxide, Water | Cis-trans isomers of 2-methyl-3-pentenoic acid | This is a key step in the Reppe synthesis method for related compounds. |

| ZrO2 supported Pd(OH)2 | Substituted cyclohexanones, Orthoesters | Aryl ethers | Demonstrates the potential of supported catalysts in related organic transformations. rsc.org |

Development of Green Chemistry Approaches for Synthesis and Derivatization

In line with the growing emphasis on sustainable chemical processes, there is a significant push towards developing "green" methods for the synthesis and derivatization of this compound. The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. scribd.com For ester synthesis, this translates to exploring solvent-free reaction conditions, using renewable feedstocks, and employing catalytic rather than stoichiometric reagents. scribd.comrsc.org

One promising green approach is the direct synthesis of esters from alcohols through dehydrogenative coupling, which produces only hydrogen gas as a byproduct. wiley-vch.de Research into efficient catalysts for this type of transformation is ongoing. Additionally, the use of environmentally benign solvents, such as ionic liquids or water, is being investigated for various organic reactions. scribd.com For instance, the hydroformylation of methyl 4-pentenoate has been successfully carried out in aqueous micellar media. scribd.com

The malonic ester synthesis is a classic method for forming carbon-carbon bonds, and it can be adapted for the synthesis of compounds like this compound using alkyl bromides such as ethyl bromide and methyl bromide. cgiar.org Future research in this area will likely focus on replacing hazardous reagents and solvents with greener alternatives.

The development of processes that are not only environmentally friendly but also economically viable and safe is a key goal. google.com This includes avoiding the use of toxic reagents like potassium cyanide and minimizing the need for specialized reaction conditions. google.com

Integration of this compound into Advanced Drug Delivery Systems

The unique chemical structure of this compound and its derivatives makes them interesting candidates for applications in the pharmaceutical field, particularly in drug delivery. The presence of both an ester group and a terminal double bond allows for a variety of chemical modifications. nih.govcontaminantdb.ca

One area of exploration is the incorporation of similar molecules into polymer backbones to create biodegradable materials for controlled drug release. For example, derivatives of 2-methyl-4-pentenoic acid have been copolymerized with ε-caprolactone to synthesize functionalized poly(ε-caprolactone) (PCL). plos.org These copolymers can be designed to have specific properties, such as hydrophilicity, by attaching moieties like oligo(ethylene glycol). plos.org The resulting materials can be used to encapsulate drugs, protecting them from degradation and controlling their release profile.

The potential applications for derivatives of 4-pentenoic acid in pharmaceuticals are broad, including their use as building blocks for the synthesis of new drugs. smolecule.com Research is ongoing to understand the interactions of these compounds with biological systems, including their binding to receptors and their metabolic pathways. smolecule.com Such studies are crucial for evaluating their potential therapeutic roles and ensuring their safety and efficacy.

Computational Chemistry and Modeling of Reaction Pathways

Computational chemistry and molecular modeling are becoming increasingly powerful tools for understanding and predicting the behavior of chemical reactions. For this compound, these methods can provide valuable insights into its reaction pathways, from its synthesis to its potential biological interactions.

Density Functional Theory (DFT) and molecular dynamics (MD) simulations can be used to model the geometries of alkene coordination in catalytic cycles and to predict the regioselectivity of reactions. This information can help in the design of more efficient and selective catalysts for the synthesis of this compound. For example, computational models can be used to understand the factors that favor the formation of the desired 4-pentenoate isomer over other products.

In the context of combustion, detailed kinetic models have been developed for similar esters like ethyl pentanoate to understand their oxidation behavior. acs.org These models, which can include thousands of reactions and hundreds of species, are validated against experimental data from jet-stirred reactors and combustion chambers. acs.org Similar modeling approaches could be applied to this compound to understand its reactivity under various conditions.

Furthermore, computational methods are being used to investigate the relationship between the molecular structure of odorants and their perceived smell, which has implications for understanding the sensory properties of this compound. google.ca

Further Research into Sensory Perception and Olfactory Receptor Interactions

This compound is known for its fruity and pineapple-like aroma and is used as a flavoring and fragrance agent. ifrafragrance.orgthegoodscentscompany.comchemicalbook.com Understanding how this molecule interacts with olfactory receptors to produce its characteristic scent is a key area for future research.

The perception of odor is a complex process that begins with the interaction of odorant molecules with a large family of olfactory receptors in the nose. nih.gov An odorant can interact with multiple receptors, and a single receptor can be activated by multiple odorants, leading to a combinatorial code that the brain interprets as a specific smell. nih.gov

Future research will likely focus on identifying the specific olfactory receptors that bind to this compound. This can be achieved through a combination of experimental techniques, such as in vitro receptor screening assays, and computational approaches, like molecular docking simulations. Understanding these interactions at a molecular level could provide insights into the structural features of the molecule that are responsible for its pineapple aroma.

常见问题

Q. How can isomerization of the 4-pentenoate moiety during long-term storage be monitored and mitigated?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。